molecular formula C25H24N2O7 B13421453 2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine

2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-uridine

Cat. No.: B13421453
M. Wt: 464.5 g/mol
InChI Key: PHIPERUMORAWER-TUNNFDKTSA-N
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Description

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is a modified nucleoside derivative It is structurally related to uridine, a nucleoside that is a component of RNA The modification involves the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of the deoxyribose sugar with 4-methylbenzoyl groups. This can be achieved through esterification reactions using 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside, 2’-deoxyuridine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: The major product of hydrolysis is 2’-deoxyuridine.

    Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.

Scientific Research Applications

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.

    Biology: The compound is used in studies of nucleic acid structure and function, particularly in understanding the effects of nucleoside modifications on RNA and DNA.

    Industry: The compound is used in the production of oligonucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine involves its incorporation into nucleic acids. The presence of the 4-methylbenzoyl groups can alter the conformation and stability of the nucleic acid, affecting its interactions with proteins and other molecules. This can lead to inhibition of viral replication or disruption of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-guanosine
  • 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-cytidine
  • 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-adenosine

Uniqueness

2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-uridine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19-,20+,22+/m0/s1

InChI Key

PHIPERUMORAWER-TUNNFDKTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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